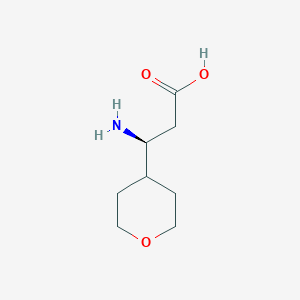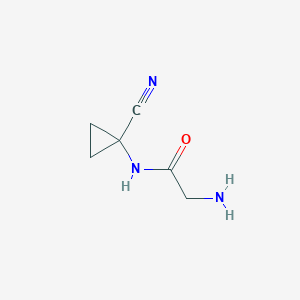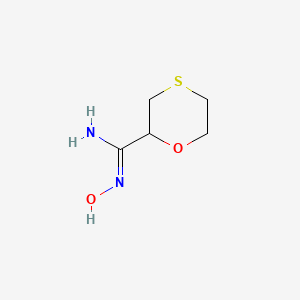![molecular formula C11H24N2O2 B13301287 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is a chemical compound that features a piperidine ring substituted with an isopropyl group and an amino group, along with a propane-1,3-diol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol typically involves the reaction of 1-(Propan-2-yl)piperidin-4-amine with propane-1,3-diol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of sodium carbonate, potassium iodide, and tetrabutylammonium bromide in toluene has been reported in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the piperidine ring or the hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can produce a variety of amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperidin-3-ylpropan-2-ol: Similar in structure but lacks the propane-1,3-diol moiety.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a pyrimidine ring instead of the propane-1,3-diol moiety.
Mps1-IN-3: A more complex molecule with additional functional groups and higher molecular weight.
Uniqueness
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol is unique due to the combination of the piperidine ring with an isopropyl group and the propane-1,3-diol moiety. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
2-[(1-propan-2-ylpiperidin-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H24N2O2/c1-9(2)13-5-3-10(4-6-13)12-11(7-14)8-15/h9-12,14-15H,3-8H2,1-2H3 |
InChI-Schlüssel |
KCPUPYOSAZQWFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(CC1)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)
![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)
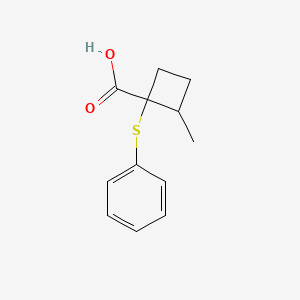
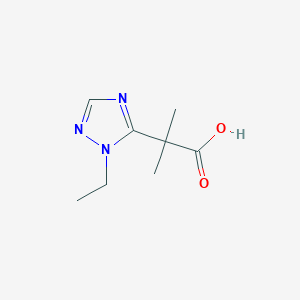
![5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13301255.png)
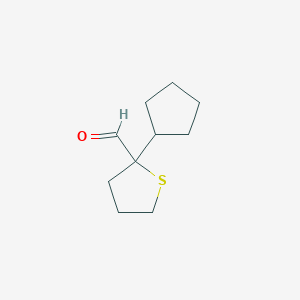
![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
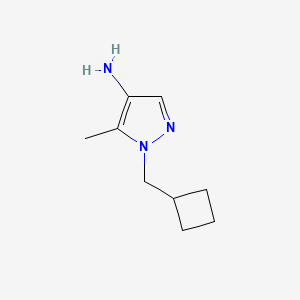
![4-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13301282.png)

![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13301288.png)
